1-(7-Methoxynaphthalen-1-yl)piperazine
Overview
Description
1-(7-Methoxynaphthalen-1-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It features a naphthalene ring substituted with a methoxy group at the 7-position and a piperazine ring attached at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Methoxynaphthalen-1-yl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 7-methoxy-1-naphthaldehyde and piperazine.
Condensation Reaction: The aldehyde group of 7-methoxy-1-naphthaldehyde reacts with piperazine in the presence of a suitable catalyst, such as acetic acid, to form the desired product.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions
1-(7-Methoxynaphthalen-1-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The naphthalene ring can be reduced to form dihydronaphthalene derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of 7-methoxy-1-naphthaldehyde or 7-methoxy-1-naphthoic acid.
Reduction: Formation of 1-(7-methoxy-1,2-dihydronaphthalen-1-yl)piperazine.
Substitution: Formation of various N-substituted piperazine derivatives.
Scientific Research Applications
1-(7-Methoxynaphthalen-1-yl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.
Material Science: It is employed in the design of novel organic materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study receptor-ligand interactions and enzyme activities.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(7-Methoxynaphthalen-1-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can act as a ligand, binding to receptors in the central nervous system and modulating their activity. This interaction can lead to changes in neurotransmitter release and signal transduction pathways, resulting in various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxynaphthalen-1-yl)piperazine
- 1-(4-Methoxynaphthalen-1-yl)piperazine
- 1-(6-Methoxynaphthalen-2-yl)piperazine
Comparison
1-(7-Methoxynaphthalen-1-yl)piperazine is unique due to the specific position of the methoxy group on the naphthalene ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards various receptors, making it a valuable tool in medicinal chemistry research.
Properties
IUPAC Name |
1-(7-methoxynaphthalen-1-yl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-18-13-6-5-12-3-2-4-15(14(12)11-13)17-9-7-16-8-10-17/h2-6,11,16H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYRIGIBUWJCMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2N3CCNCC3)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561711 | |
Record name | 1-(7-Methoxynaphthalen-1-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120991-78-8 | |
Record name | 1-(7-Methoxynaphthalen-1-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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